N-(4-benzyl-1,3-thiazol-2-yl)-1-cyclopropylpiperidine-4-carboxamide
Description
N-(4-benzyl-1,3-thiazol-2-yl)-1-cyclopropylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is notable for its complex structure, which includes a thiazole ring, a benzyl group, a cyclopropyl group, and a piperidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(4-benzyl-1,3-thiazol-2-yl)-1-cyclopropylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-18(15-8-10-22(11-9-15)17-6-7-17)21-19-20-16(13-24-19)12-14-4-2-1-3-5-14/h1-5,13,15,17H,6-12H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHMGQBNCLNNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)C(=O)NC3=NC(=CS3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzyl-1,3-thiazol-2-yl)-1-cyclopropylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazole derivative.
Cyclopropyl Group Introduction: The cyclopropyl group is often introduced through a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.
Formation of the Piperidine Ring: The piperidine ring is typically formed through a cyclization reaction involving appropriate precursors.
Final Coupling: The final step involves coupling the thiazole derivative with the piperidine derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and nucleophiles are often employed under basic or acidic conditions.
Major Products
Oxidation Products: Benzyl alcohol, benzaldehyde derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted thiazole and piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-(4-benzyl-1,3-thiazol-2-yl)-1-cyclopropylpiperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The thiazole ring is known to facilitate binding to biological macromolecules, while the benzyl and cyclopropyl groups can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(4-benzyl-1,3-thiazol-2-yl)-1-cyclopropylpiperidine-4-carboxamide: shares structural similarities with other thiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group, in particular, can significantly influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
